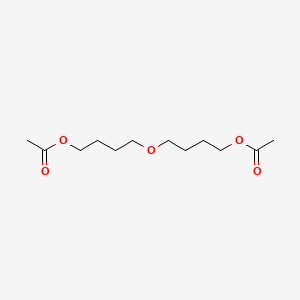
4,4'-Oxydibutyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Oxydibutyl diacetate: is an organic compound with the molecular formula C12H22O5 . It is characterized by the presence of two ester groups and an ether linkage within its structure. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4,4’-Oxydibutyl diacetate can be synthesized through the esterification of 4,4’-oxydibutanol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Oxydibutyl diacetate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
化学反応の分析
Types of Reactions: 4,4’-Oxydibutyl diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce 4,4’-oxydibutanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 4,4’-oxydibutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
4,4’-Oxydibutyl diacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics
作用機序
The mechanism of action of 4,4’-Oxydibutyl diacetate primarily involves its ester and ether linkages. In biological systems, esterases can hydrolyze the ester bonds, releasing 4,4’-oxydibutanol and acetic acid. The ether linkage provides stability to the molecule, making it resistant to certain chemical reactions. The molecular targets and pathways involved include esterases and other enzymes that catalyze ester hydrolysis .
類似化合物との比較
4,4’-Oxydibutanol: The alcohol precursor used in the synthesis of 4,4’-Oxydibutyl diacetate.
Diethyl ether: Another compound with an ether linkage but different functional groups.
Butyl acetate: A similar ester compound but with a different structure.
Uniqueness: 4,4’-Oxydibutyl diacetate is unique due to its combination of ester and ether functionalities, which provide it with distinct chemical properties. Its ability to undergo hydrolysis and other reactions makes it versatile for various applications in research and industry .
特性
CAS番号 |
928-88-1 |
|---|---|
分子式 |
C12H22O5 |
分子量 |
246.30 g/mol |
IUPAC名 |
4-(4-acetyloxybutoxy)butyl acetate |
InChI |
InChI=1S/C12H22O5/c1-11(13)16-9-5-3-7-15-8-4-6-10-17-12(2)14/h3-10H2,1-2H3 |
InChIキー |
BEGLYILTWSHMBV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCOCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




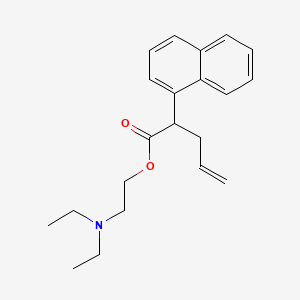

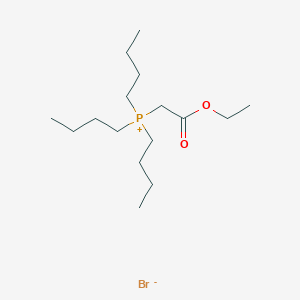


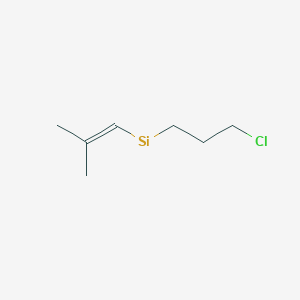
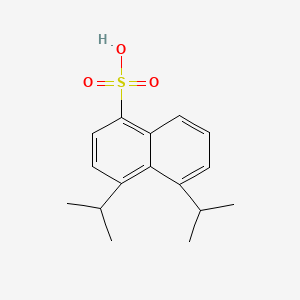
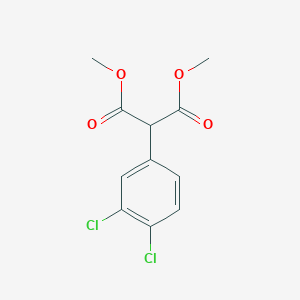
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
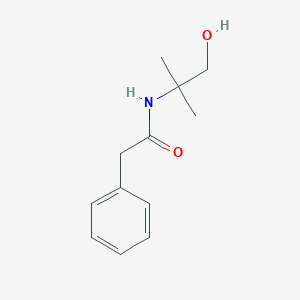
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
